molecular formula C5H4F3N3 B129671 2-(Trifluoromethyl)pyrimidin-5-amine CAS No. 73418-87-8

2-(Trifluoromethyl)pyrimidin-5-amine

Cat. No. B129671
CAS RN: 73418-87-8
M. Wt: 163.1 g/mol
InChI Key: LOOGTXVQDBMCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)pyrimidin-5-amine is a chemical compound that serves as a core structure for various derivatives with potential applications in pharmaceuticals and agrochemicals. The trifluoromethyl group attached to the pyrimidine ring is a common motif in medicinal chemistry due to its ability to modulate the biological activity of molecules .

Synthesis Analysis

Scientific Research Applications

Antitumor Activities

2-(Trifluoromethyl)pyrimidin-5-amine derivatives have shown promise in antitumor activities. For instance, two novel 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives exhibited potent antitumor activity, with one compound displaying more significant effects against BCG-823 than 5-fluorouracil (Nie Yao et al., 2014). Similarly, another study synthesized two enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives, finding that the R-enantiomer showed higher antitumor activity against MCF-7 than gefitinib (Gao et al., 2015).

Pesticidal Activities

A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized, demonstrating excellent insecticidal and fungicidal activities against various pests and fungi. Among these compounds, some showed broad-spectrum insecticidal and fungicidal activity, offering new avenues for pesticide development (Xing-Hai Liu et al., 2021).

Chemical Synthesis and Drug Design

2-(Trifluoromethyl)pyrimidin-5-amine and its derivatives have been pivotal in synthesizing various chemical compounds. For instance, their use in the synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines, and aldehydes has been documented, demonstrating their versatility in chemical synthesis (Jinbao Xiang et al., 2011). They have also been involved in the development of novel dihydrofolate reductase inhibitors, a key target in drug development for various diseases (P. Wyss et al., 2003).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation of vapor or mist .

properties

IUPAC Name

2-(trifluoromethyl)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3N3/c6-5(7,8)4-10-1-3(9)2-11-4/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOGTXVQDBMCOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558515
Record name 2-(Trifluoromethyl)pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)pyrimidin-5-amine

CAS RN

73418-87-8
Record name 2-(Trifluoromethyl)pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)pyrimidin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)pyrimidin-5-amine
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)pyrimidin-5-amine
Reactant of Route 3
Reactant of Route 3
2-(Trifluoromethyl)pyrimidin-5-amine
Reactant of Route 4
2-(Trifluoromethyl)pyrimidin-5-amine
Reactant of Route 5
2-(Trifluoromethyl)pyrimidin-5-amine
Reactant of Route 6
2-(Trifluoromethyl)pyrimidin-5-amine

Citations

For This Compound
1
Citations
Y Qin, X Yang, J **, D Li, X Zhou… - Advanced Optical …, 2022 - Wiley Online Library
Homoleptic fac‐substituted Ir(III) carbene complexes exhibit higher emission energy (in purple region) in comparison to their mer‐counterparts, prohibiting them to be employed in …
Number of citations: 9 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.